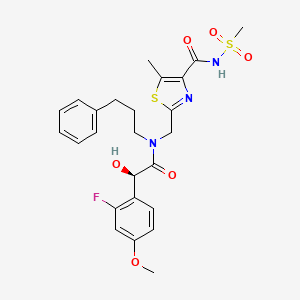
(R)-2-((2-(2-Fluoro-4-methoxyphenyl)-2-hydroxy-N-(3-phenylpropyl)acetamido)methyl)-5-methyl-N-(methylsulfonyl)thiazole-4-carboxamide
Übersicht
Beschreibung
(R)-2-((2-(2-Fluoro-4-methoxyphenyl)-2-hydroxy-N-(3-phenylpropyl)acetamido)methyl)-5-methyl-N-(methylsulfonyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C25H28FN3O6S2 and its molecular weight is 549.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (R)-2-((2-(2-Fluoro-4-methoxyphenyl)-2-hydroxy-N-(3-phenylpropyl)acetamido)methyl)-5-methyl-N-(methylsulfonyl)thiazole-4-carboxamide is a thiazole carboxamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a cyclooxygenase (COX) inhibitor and its anticancer properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole carboxamide derivatives. A series of compounds were synthesized and tested for their ability to inhibit COX enzymes, which are often overexpressed in various cancers. The compound demonstrated significant inhibitory activity against COX-1 and COX-2, with a selectivity ratio indicating its potential as a therapeutic agent in cancer treatment.
Table 1: COX Inhibition Data
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 | Selectivity Ratio |
|---|---|---|---|
| St.4 | 0.25 | 4.5 | |
| St.6 | 0.10 | 0.37 | 3.67 |
The mechanism of action for these compounds involves the inhibition of COX enzymes, which play a crucial role in the inflammatory process and tumor progression. Inhibition of COX-2 has been associated with reduced tumor growth and metastasis in various animal models, suggesting that these thiazole derivatives could be effective in cancer therapy.
Neuroprotective Effects
In addition to anticancer properties, thiazole carboxamides have shown promise in neuroprotection. Studies assessing their effects on AMPA receptors indicated that certain derivatives significantly modulate receptor kinetics, thereby potentially providing neuroprotective benefits.
Table 2: AMPAR Modulation Results
| Compound | τw deact Increase (fold) |
|---|---|
| TC-1 | 2.0 |
| TC-2 | 2.5 |
| TC-3 | 1.5 |
Study 1: In Vitro Assessment of Cytotoxicity
A study evaluated the cytotoxic effects of various thiazole carboxamide derivatives against a panel of cancer cell lines using the MTS assay. The results indicated that several compounds exhibited significant cytotoxicity, with some showing selectivity towards cancer cells over normal cells.
Study 2: Molecular Docking Studies
Molecular docking studies were conducted to understand the binding interactions between the thiazole carboxamide derivatives and COX enzymes. The docking simulations provided insights into the binding affinities and suggested that structural modifications could enhance biological activity.
Eigenschaften
IUPAC Name |
2-[[[(2R)-2-(2-fluoro-4-methoxyphenyl)-2-hydroxyacetyl]-(3-phenylpropyl)amino]methyl]-5-methyl-N-methylsulfonyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O6S2/c1-16-22(24(31)28-37(3,33)34)27-21(36-16)15-29(13-7-10-17-8-5-4-6-9-17)25(32)23(30)19-12-11-18(35-2)14-20(19)26/h4-6,8-9,11-12,14,23,30H,7,10,13,15H2,1-3H3,(H,28,31)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZZOPPCCGSYDP-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CN(CCCC2=CC=CC=C2)C(=O)C(C3=C(C=C(C=C3)OC)F)O)C(=O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(S1)CN(CCCC2=CC=CC=C2)C(=O)[C@@H](C3=C(C=C(C=C3)OC)F)O)C(=O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















